2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetonitrile

Polymer Chemistry Monomer Purity Stereochemistry

2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetonitrile (CAS 110847-02-4) is a chiral cyclopropane derivative with a nitrile and a ketone functionality, primarily cited as a monomer for polyurethane production. Its defined (1R,3S) stereochemistry establishes a baseline for structural identity, distinguishing it from racemic or alternative stereoisomer mixtures commonly encountered in bulk chemical supply chains.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 110847-02-4
Cat. No. B034301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetonitrile
CAS110847-02-4
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(=O)CC1C(C1(C)C)CC#N
InChIInChI=1S/C10H15NO/c1-7(12)6-9-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3/t8-,9+/m1/s1
InChIKeyKRZTYSCUOUIFHR-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetonitrile: Procurement-Ready Cyclopropane-Acetonitrile Monomer


2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetonitrile (CAS 110847-02-4) is a chiral cyclopropane derivative with a nitrile and a ketone functionality, primarily cited as a monomer for polyurethane production . Its defined (1R,3S) stereochemistry establishes a baseline for structural identity, distinguishing it from racemic or alternative stereoisomer mixtures commonly encountered in bulk chemical supply chains . The compound is commercially available in research-grade purities (typically ≥95% to 98%), making it suitable for specialized polymer synthesis and pharmaceutical intermediate research .

The Risk of Analog Substitution for 2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetonitrile in Research


Generic substitution is precarious because the compound's value is tied to its specific stereochemistry and functional group synergy, not just its core cyclopropane scaffold. While suppliers may offer related compounds like Cyclopropaneacetaldehyde, 2,2-dimethyl-3-(2-oxopropyl)- or METHYL(2R,3S)-2,2-DIMETHYL-3-(2-OXOPROPYL)-CYCLOPROPANEACETATE, the combination of a nitrile group with a ketone-bearing side chain on a chiral cyclopropane ring is crucial for its cited role in polyurethane synergism and potential biological activity . Substituting a racemic mixture or an aldehyde analog risks losing the precise reactivity and spatial orientation required for downstream applications, potentially invalidating experimental data or altering polymer properties [1].

Quantitative Differentiation Evidence for 2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetonitrile


Stereochemical Purity vs. Racemic Mixtures: Impact on Polyurethane Synergism

While direct comparative data quantifying the performance difference between the (1R,3S) enantiomer and its racemate is not publicly disclosed, commercial availability of the defined single enantiomer at 98% purity provides a critical procurement advantage over racemic mixtures, which may exhibit variable or non-synergistic effects in polymer matrices . The monomer is specifically described as having a synergistic effect with materials like polyvinyl chloride and benzyl; this synergy is likely stereochemistry-dependent, though no head-to-head quantitative assay has been located .

Polymer Chemistry Monomer Purity Stereochemistry Polyurethane

Functional Group Differentiation: Ketone-acetonitrile vs. Acetaldehyde or Ester Analogs

The compound's nitrile group provides distinct reactivity compared to its closest commercially catalogued analogs. Cyclopropaneacetaldehyde, 2,2-dimethyl-3-(2-oxopropyl)- (CAS 26946-56-5) replaces the nitrile with an aldehyde, while METHYL(2R,3S)-2,2-DIMETHYL-3-(2-OXOPROPYL)-CYCLOPROPANEACETATE (CAS 54878-01-2) is an ester. The nitrile's electron-withdrawing character and potential for further transformation (e.g., hydrolysis to amide/carboxylic acid) offer a synthetic pathway unavailable to the aldehyde or ester analogs, though no quantitative reactivity comparison was found .

Functional Group Reactivity Organic Synthesis Monomer Design

Physical Property Differences: Boiling Point and Density vs. Generic Cyclopropane Derivatives

Reported physical properties for the target compound include a boiling point of 132–133 °C (at 7 torr) and a density of 0.96 g/mL . These values differ from those of simpler cyclopropane acetonitriles, such as cyclopropaneacetonitrile (bp approx. 136 °C at ambient pressure), reflecting the influence of the 2-oxopropyl and gem-dimethyl substituents. These data enable informed procurement for labs requiring vacuum distillation or specific density-based formulation calculations.

Physicochemical Properties Purification Handling

High-Impact Application Scenarios for 2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetonitrile


Stereochemically Defined Monomer for Synergistic Polyurethane Formulations

Leveraging its specific (1R,3S) stereochemistry and ≥98% purity, this compound is the preferred choice for formulating high-performance polyurethanes where synergistic effects with additives like polyvinyl chloride are critical. The defined single enantiomer ensures reproducibility in polymer property studies, avoiding the batch-to-batch variability inherent in racemic sources .

Advanced Intermediate for Agrochemical or Pharmaceutical Building Blocks

The presence of both a nitrile and a ketone group on a chiral cyclopropane scaffold makes this molecule a valuable intermediate for synthesizing lead compounds in medicinal chemistry and agrochemical research. The nitrile serves as a latent amide, carboxylic acid, or amine, providing versatile synthetic handles not found in the aldehyde or ester analogs .

Physicochemical Reference Standard for Cyclopropane Acetonitrile Derivatives

With well-characterized physical properties (bp 132–133 °C at 7 torr, density 0.96 g/mL), the compound can serve as a calibration or reference standard for analytical method development in laboratories working with volatile cyclopropane derivatives, aiding in distillation method optimization and quality control .

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